Benzene, 2-chloro-1-methyl-4-(1-methylethyl)-

説明

BenchChem offers high-quality Benzene, 2-chloro-1-methyl-4-(1-methylethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene, 2-chloro-1-methyl-4-(1-methylethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号 |

4395-79-3 |

|---|---|

分子式 |

C10H13Cl |

分子量 |

168.66 g/mol |

IUPAC名 |

2-chloro-1-methyl-4-propan-2-ylbenzene |

InChI |

InChI=1S/C10H13Cl/c1-7(2)9-5-4-8(3)10(11)6-9/h4-7H,1-3H3 |

InChIキー |

JVIGKRUGGYKFSL-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C=C(C=C1)C(C)C)Cl |

製品の起源 |

United States |

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Benzene, 2-chloro-1-methyl-4-(1-methylethyl)-

Introduction

In the landscape of modern drug discovery and process chemistry, the strategic selection of halogenated building blocks dictates both the thermodynamic feasibility and the economic viability of synthetic routes. "Benzene, 2-chloro-1-methyl-4-(1-methylethyl)-", commonly known as 2-chloro-p-cymene or 2-chloro-4-isopropyltoluene, represents a highly versatile, cost-effective intermediate[1]. As a Senior Application Scientist, I have consistently observed that while chloro-arenes present higher activation barriers than their bromo- or iodo-counterparts, their integration into scale-up workflows offers unmatched cost-efficiency when paired with rationally designed catalytic systems[2].

This technical guide provides an in-depth analysis of 2-chloro-p-cymene, detailing its physicochemical properties, the mechanistic causality behind its reactivity, and a self-validating protocol for its application in cross-coupling methodologies.

Physicochemical Profiling & Structural Causality

The p-cymene scaffold is a privileged motif in medicinal chemistry, offering a unique balance of lipophilicity and steric bulk. The introduction of a chlorine atom at the 2-position (ortho to the methyl group) significantly alters the electronic landscape of the aromatic ring.

Table 1: Core Physicochemical Properties of 2-Chloro-p-cymene

| Property | Value | Causality / Impact on Workflow |

| IUPAC Name | 2-Chloro-1-methyl-4-(1-methylethyl)benzene | The ortho-relationship between the chloro and methyl groups introduces steric hindrance, impacting the trajectory of incoming transition metal catalysts. |

| CAS Number | 4395-79-3 | Standard identifier for regulatory and procurement tracking[1]. |

| Molecular Formula | C10H13Cl | Defines the fundamental atomic composition[1]. |

| Molecular Weight | 168.66 g/mol | Critical for precise stoichiometric calculations in high-throughput screening[1]. |

| Density | 1.005 g/cm³ | Being marginally denser than water dictates phase separation dynamics during aqueous workups, often requiring saturated brine to break emulsions[3]. |

| Boiling Point | 204.5 °C (at 760 mmHg) | The high boiling point enables high-temperature reflux conditions without the absolute necessity of pressurized reaction vessels[3]. |

Mechanistic Insights: Overcoming C-Cl Bond Inertia

When designing synthetic routes, chemists frequently face the dilemma of choosing between 2-bromo-p-cymene and 2-chloro-p-cymene. The causality behind this decision lies in the bond dissociation energies (BDE). The C-Cl bond possesses a BDE of approximately 96 kcal/mol, making it significantly more inert than the C-Br bond (~81 kcal/mol).

Consequently, 2-chloro-p-cymene is highly cost-effective and readily available, but it demands more forcing conditions to initiate the catalytic cycle[2]. Standard palladium catalysts (e.g., Pd(PPh3)4) often fail to undergo oxidative addition into the C-Cl bond. To overcome this thermodynamic barrier, we must employ specialized, electron-rich, and sterically bulky dialkylbiaryl phosphine ligands (such as XPhos or BrettPhos). These ligands increase the electron density on the palladium center, facilitating the oxidative addition, while their steric bulk accelerates the subsequent reductive elimination step.

Table 2: Comparative Reactivity Profile

| Precursor | Relative Cost | Reactivity | Required Catalytic System |

| 2-Bromo-p-cymene | High | High (Mild conditions) | Standard (e.g., Pd(PPh3)4, Room Temp to 60 °C)[2] |

| 2-Chloro-p-cymene | Lowest | Low (Forcing conditions) | Specialized (e.g., Pd/XPhos, >90 °C)[2] |

Strategic Decision Logic

The decision to utilize 2-chloro-p-cymene over its bromo-analog is a function of project phase and budget constraints. The following diagram illustrates the decision matrix employed by process chemists when integrating the p-cymene scaffold.

Fig 1. Decision logic for selecting halogenated p-cymene precursors in drug development workflows.

Self-Validating Experimental Protocol: Pd-Catalyzed Suzuki-Miyaura Cross-Coupling

To ensure reproducibility and trustworthiness, the following protocol for the cross-coupling of 2-chloro-p-cymene with an arylboronic acid is designed as a self-validating system. Each step contains a built-in diagnostic check to confirm mechanistic success before proceeding.

Objective: Synthesize a biaryl p-cymene derivative. Materials: 2-Chloro-p-cymene (1.0 eq)[1], Arylboronic acid (1.2 eq), Pd(OAc)2 (2 mol%), XPhos (4 mol%), K3PO4 (2.0 eq), Toluene/H2O (10:1).

Step 1: Catalyst Pre-activation

-

Action: In a flame-dried Schlenk flask under Argon, combine Pd(OAc)2, XPhos, and anhydrous Toluene. Stir at 80 °C for 15 minutes.

-

Validation Check: The solution must transition from a reddish-brown suspension to a clear, pale-yellow solution. Causality: This visual cue confirms the reduction of Pd(II) to the active L-Pd(0) species. Failure to achieve this color change indicates oxygen contamination or a degraded phosphine ligand; the reaction must be aborted and restarted to prevent reagent waste.

Step 2: Substrate Addition & Oxidative Addition

-

Action: Cool the flask slightly and add 2-chloro-p-cymene, arylboronic acid, and the aqueous K3PO4 base. Heat the biphasic mixture to 100 °C.

-

Validation Check: After 2 hours, extract a 50 µL organic aliquot. GC-MS analysis must show >50% conversion, monitored by the depletion of the m/z 168 peak corresponding to the starting chloro-arene[3]. If conversion is <10%, the oxidative addition has stalled, likely requiring an increase in reaction temperature or verification of base solubility.

Step 3: Reaction Completion & Quenching

-

Action: Continue stirring for a total of 12 hours. Cool to room temperature and quench with deionized water.

-

Validation Check: Perform Thin Layer Chromatography (TLC) using Hexane/EtOAc (9:1). The complete consumption of the 2-chloro-p-cymene spot (Rf ~0.8) and the emergence of a new, highly UV-active biaryl spot (Rf ~0.6) validates the successful transmetalation and reductive elimination sequence.

Step 4: Workup and Isolation

-

Action: Extract the aqueous layer with EtOAc (3x), wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

-

Validation Check: Crude 1H-NMR must show the disappearance of the characteristic ortho-proton doublet of the chloro-arene, replaced by the extended multiplet integration characteristic of the newly formed biaryl system.

Conclusion

The integration of 2-chloro-1-methyl-4-(1-methylethyl)benzene into synthetic pipelines exemplifies the intersection of chemical economics and advanced catalysis. By understanding the causality behind its high bond dissociation energy and implementing self-validating, robust catalytic protocols, drug development professionals can leverage this cost-effective building block to access complex, high-value molecular architectures.

Sources

2-chloro-4-isopropyl-1-methylbenzene chemical structure

An In-depth Technical Guide to 2-chloro-4-isopropyl-1-methylbenzene

Introduction

2-chloro-4-isopropyl-1-methylbenzene, also commonly known as 2-chloro-p-cymene, is a halogenated aromatic hydrocarbon. Its structure is derived from p-cymene, a naturally occurring monoterpene found in the oil of cumin and thyme, through the substitution of a hydrogen atom with a chlorine atom on the aromatic ring.[1] This compound serves as a valuable intermediate in organic synthesis, finding potential applications in the development of agrochemicals, pharmaceuticals, and specialty materials like resins.[2][3] This guide provides a comprehensive overview of its chemical structure, synthesis, characterization, and safety protocols, tailored for researchers and drug development professionals.

Chemical Structure and Properties

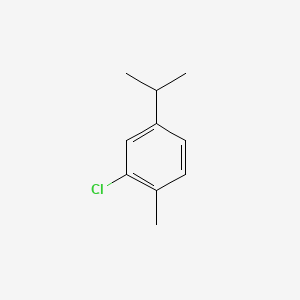

The core structure of 2-chloro-4-isopropyl-1-methylbenzene consists of a benzene ring substituted with a methyl group, an isopropyl group, and a chlorine atom. The substituents are arranged in a 1,2,4-pattern, with the chlorine atom positioned ortho to the methyl group and meta to the isopropyl group.

Caption: Chemical structure of 2-chloro-4-isopropyl-1-methylbenzene.

Table 1: Physicochemical Properties of 2-chloro-4-isopropyl-1-methylbenzene

| Property | Value | Source |

| CAS Number | 4395-79-3 | [4] |

| Molecular Formula | C₁₀H₁₃Cl | [4] |

| Molecular Weight | 168.66 g/mol | [4][5] |

| Density | 1.005 g/cm³ | [4] |

| Boiling Point | 204.5 °C at 760 mmHg | [4] |

| Flash Point | 85.2 °C | [4] |

| LogP | 3.77 | [4] |

| Refractive Index | 1.509 | [4] |

Synthesis Methodologies

The synthesis of 2-chloro-4-isopropyl-1-methylbenzene can be approached through several routes. The choice of method often depends on the availability of starting materials, desired purity, and scalability. The two primary strategies are the direct chlorination of p-cymene and the Friedel-Crafts alkylation of a suitable chlorotoluene.

Method 1: Electrophilic Aromatic Substitution via Direct Chlorination of p-Cymene

This is a direct and common method for preparing 2-chloro-4-isopropyl-1-methylbenzene. The reaction proceeds via electrophilic aromatic substitution, where chlorine gas (or another chlorinating agent) is introduced to the aromatic ring of p-cymene.

Causality Behind Experimental Choices:

-

Catalyst: The reaction is typically catalyzed by a Lewis acid like iron filings or iodine.[2] The catalyst polarizes the Cl-Cl bond, creating a more electrophilic chlorine species (Cl⁺ character) that can be attacked by the electron-rich aromatic ring.

-

Temperature Control: The temperature of the chlorination is a critical parameter. Lower temperatures (e.g., below 35°C) favor substitution on the aromatic ring, while higher temperatures can lead to undesired side-chain chlorination on the methyl or isopropyl groups.[2]

-

Solvent: An inert solvent like carbon tetrachloride is often used to facilitate the reaction and control the temperature.[6]

Caption: Workflow for the synthesis of 2-chloro-p-cymene via direct chlorination.

Experimental Protocol: Chlorination of p-Cymene [2][6]

-

Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a condenser, and a gas outlet leading to a trap (e.g., sodium hydroxide solution to neutralize excess chlorine and HCl), add p-cymene and a catalytic amount of iron filings.

-

Reaction: Cool the flask in an ice bath to maintain a temperature below 10°C. Bubble chlorine gas through the solution at a slow, steady rate with vigorous stirring.

-

Monitoring: Monitor the reaction progress by periodically taking aliquots and analyzing them by Gas Chromatography (GC) to determine the ratio of starting material to product.

-

Workup: Once the desired conversion is achieved, stop the chlorine flow and purge the system with nitrogen to remove any dissolved chlorine and HCl.

-

Purification: Wash the reaction mixture with a dilute solution of sodium bisulfite to remove any remaining chlorine, followed by a wash with a saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Isolation: Filter the drying agent and remove the solvent under reduced pressure. The crude product can be purified by fractional distillation under vacuum to separate the desired 2-chloro isomer from unreacted p-cymene and dichlorinated byproducts.[6] Further purification can be achieved by preparative gas chromatography.[6]

Method 2: Friedel-Crafts Alkylation of 4-Chlorotoluene

An alternative approach is the Friedel-Crafts alkylation of 4-chlorotoluene with an isopropylating agent like 2-chloropropane or propene.[7][8] This reaction is also an electrophilic aromatic substitution, where an isopropyl carbocation is generated and then attacks the aromatic ring of 4-chlorotoluene.[9]

Causality Behind Experimental Choices:

-

Lewis Acid Catalyst: A strong Lewis acid, such as aluminum chloride (AlCl₃), is required to generate the electrophilic isopropyl carbocation from the alkyl halide or alkene.[7][10]

-

Substrate Choice: 4-chlorotoluene is used as the starting material. The existing methyl and chloro groups on the ring will direct the incoming isopropyl group. Both are ortho-, para-directing groups. Since the para position is blocked by the chloro group, the alkylation will primarily occur at the positions ortho to the methyl group. This leads to the formation of the desired product.

-

Polyalkylation: A common issue with Friedel-Crafts alkylation is polyalkylation, as the product (an alkylated benzene) is more reactive than the starting material.[8] Using an excess of the aromatic substrate can help to minimize this side reaction.

Caption: Synthetic pathway via Friedel-Crafts alkylation.

Experimental Protocol: Friedel-Crafts Alkylation

-

Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add anhydrous aluminum chloride and an excess of 4-chlorotoluene.

-

Reaction: Cool the mixture in an ice bath. Slowly add 2-chloropropane via the dropping funnel to the stirred suspension.

-

Temperature Control: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The reaction may require gentle heating to go to completion.

-

Quenching: Carefully pour the reaction mixture over crushed ice with concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Separate the organic layer and extract the aqueous layer with a suitable solvent (e.g., diethyl ether or dichloromethane).

-

Workup: Combine the organic layers and wash with water, a saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Isolation: Filter and concentrate the organic solution under reduced pressure. The resulting crude product can be purified by vacuum distillation.

Spectroscopic Characterization and Validation

Confirming the structure and purity of the synthesized 2-chloro-4-isopropyl-1-methylbenzene is essential. This is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structure of the molecule.

-

¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons, the methyl group protons, and the isopropyl group protons. The splitting patterns (multiplicity) are key to confirming the substitution pattern.

-

Aromatic Region (~7.0-7.3 ppm): Three signals corresponding to the three protons on the benzene ring. Due to their positions, they will likely appear as a singlet, a doublet, and a doublet of doublets.

-

Isopropyl Group: A septet for the single CH proton (~3.2 ppm) coupled to the six methyl protons, and a doublet for the six equivalent CH₃ protons (~1.2 ppm).

-

Methyl Group: A singlet for the three protons of the methyl group attached to the ring (~2.3 ppm).

-

-

¹³C NMR: The carbon NMR spectrum will show 10 distinct signals, corresponding to each unique carbon atom in the molecule.

-

Aromatic Carbons: Six signals in the range of ~120-150 ppm.

-

Aliphatic Carbons: Signals for the isopropyl CH and CH₃ carbons, and the ring-attached CH₃ carbon, typically in the range of ~20-35 ppm.

-

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Ar-H | 7.0-7.3 ppm (m, 3H) | 125-148 ppm |

| -CH(CH₃)₂ | ~3.2 ppm (septet, 1H) | ~34 ppm |

| -CH(CH ₃)₂ | ~1.2 ppm (d, 6H) | ~24 ppm |

| Ar-CH₃ | ~2.3 ppm (s, 3H) | ~20 ppm |

(Note: Predicted shifts are approximate and can vary based on the solvent and instrument used.)[11][12]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion Peak (M⁺): A key feature will be the presence of two molecular ion peaks due to the two stable isotopes of chlorine: ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in an M⁺ peak at m/z 168 and an M+2 peak at m/z 170, with a characteristic intensity ratio of approximately 3:1.[13]

-

Fragmentation: Common fragmentation pathways include the loss of a methyl group from the isopropyl moiety (M-15) leading to a stable benzylic carbocation, and the loss of the entire isopropyl group (M-43).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

Aromatic C-H Stretch: ~3000-3100 cm⁻¹

-

Aliphatic C-H Stretch: ~2850-2970 cm⁻¹

-

C=C Aromatic Ring Stretch: ~1450-1600 cm⁻¹

-

C-Cl Stretch: ~1000-1100 cm⁻¹ (This can be difficult to assign definitively)

Applications in Synthesis

2-chloro-4-isopropyl-1-methylbenzene is not typically an end-product but rather a building block for more complex molecules.

-

Intermediate for Agrochemicals and Pharmaceuticals: Halogenated aromatic compounds are common precursors in the synthesis of bioactive molecules. The chlorine atom can be replaced through nucleophilic aromatic substitution or used as a handle for cross-coupling reactions.

-

Synthesis of Benzoic Acid Derivatives: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromic acid, yielding 3-chloro-4-isopropylbenzoic acid, another useful synthetic intermediate.[4]

-

Resin Formation: Chlorinated p-cymene derivatives have been investigated for the production of synthetic resins.[2][3] Polymerization can be initiated by treating the compound with a Lewis acid like aluminum chloride, leading to the formation of complex resinous materials.[2]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 2-chloro-4-isopropyl-1-methylbenzene.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[14][15]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[16]

-

Fire Safety: The compound is a flammable liquid.[17] Keep it away from heat, sparks, open flames, and other ignition sources. Use explosion-proof equipment when handling large quantities.[16][17]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[14][16]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Avoid release into the environment as it may be harmful to aquatic life.[14][17]

First Aid Measures: [17]

-

In case of skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If inhaled: Move the person to fresh air and keep them comfortable for breathing.

-

If swallowed: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

References

- Kuokkanen, T., & Autio, P. (1989). Chlorination of p-cymene by chlorine in carbon tetrachloride: Model compounds for environmental analyses. Chemosphere.

- 2-chloro-1-methyl-4-propan-2-yl-benzene | CAS#:4395-79-3. (2025, September 15). Chemsrc.

- Wheeler, A. S., & Giles, I. V. (1922). PARA-CYMENE STUDIES. IV. THE CHLORINATION OF 2-AMINO-PARA-CYMENE. Journal of the American Chemical Society.

- Groggins, P. H. (1928). Resins from Chlorinated Cymene. Industrial & Engineering Chemistry.

- SAFETY DATA SHEET - Cumene. (2025, April 29). TCI Chemicals.

- Groggins, P. (1928). Resins from chlorinated cymene.

- Spectroscopic studies on toluene and some deuterated derivatives. II. Electronic spectra.

- Farmer, T. J., et al. (2015). p-Cymenesulphonyl chloride: A bio-based activating group and protecting group for greener organic synthesis. Journal of the Brazilian Chemical Society.

- Safety Data Sheet - Tempo. (2025, October 14). ChemScene.

- Chemical Properties of 1-Chloro-2-isopropyl-4-methylbenzene (CAS 15146-00-6). Cheméo.

- Friedel–Crafts reaction. Wikipedia.

- 2-chloro-4-methyl-1-(propan-2-yl)benzene 4395-80-6 wiki. Guidechem.

- SAFETY D

- SAFETY DATA SHEET. (2025, September 07). ThermoFisher.

- SAFETY D

- Substituent Effects on the C−H Bond Dissociation Energy of Toluene. A Density Functional Study.

- 1-Chloro-2-isopropyl-4-methylbenzene. NIST WebBook.

- 1-Chloro-2-isopropyl-4-methylbenzene | C10H13Cl | CID 139897. PubChem.

- Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022, September 24). Chemistry LibreTexts.

- Structural and energetics effects in the chemical ionization of halogen-substituted benzenes and toluenes.

- 1-Chloro-3-isopropyl-4-methylbenzene | C10H13Cl | CID 144020. PubChem.

- CN111138242A - Synthesis method of 2-bromo-4-chloro-1-isopropylbenzene.

- Friedel-Crafts Alkyl

- Spectroscopic investigation of photophysics and tautomerism of amino- and nitroporphycenes. RSC Publishing.

- Spectroscopic investigation of photophysics and tautomerism of amino- and nitroporphycenes. Semantic Scholar.

- Explain FriedelCraft alkyl

- Intramolecular Friedel-Crafts Reactions. (2018, May 30). Master Organic Chemistry.

- 1-isopropyl-4-methylbenzene - 99-87-6. ChemicalBook.

- Benzene, 1-chloro-4-methyl-. NIST WebBook.

- 4-CHLORO-2-ISOPROPYL-5-METHYLPHENOL(89-68-9) 1H NMR spectrum. ChemicalBook.

- NMR Chemical Shifts of Impurities. MilliporeSigma.

- NMR Solvent Data Chart.

- 2-Chloro-1-isopropyl-4-nitrobenzene | C9H10ClNO2 | CID 11615366. PubChem.

- Showing Compound 1-Isopropyl-4-methylbenzene (FDB017358). FooDB.

- CN113896665B - Preparation method of 2-chloro-1-methyl-4- (methylsulfonyl) benzene.

- Benzene, 2-chloro-1-methyl-4-nitro-. NIST WebBook.

- C3H7Cl CH3CHClCH3 mass spectrum of 2-chloropropane. Doc Brown's Chemistry.

- 2-Chloro-1-methoxy-4-methylbenzene | 22002-44-4. Merck.

- p-Cymene. Wikipedia.

- Showing Compound 1-Isopropyl-2-methylbenzene (FDB016032). FooDB.

Sources

- 1. p-Cymene - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. semanticscholar.org [semanticscholar.org]

- 4. 2-chloro-1-methyl-4-propan-2-yl-benzene | CAS#:4395-79-3 | Chemsrc [chemsrc.com]

- 5. 1-Chloro-2-isopropyl-4-methylbenzene | C10H13Cl | CID 139897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 8. Friedel-Crafts Alkylation [organic-chemistry.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Explain FriedelCraft alkylation of chlorobenzene Give class 11 chemistry CBSE [vedantu.com]

- 11. Tables de déplacement chimique des impuretés en RMN [sigmaaldrich.com]

- 12. chem.washington.edu [chem.washington.edu]

- 13. C3H7Cl CH3CHClCH3 mass spectrum of 2-chloropropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. chemscene.com [chemscene.com]

- 15. fishersci.com [fishersci.com]

- 16. docs.citgo.com [docs.citgo.com]

- 17. assets.thermofisher.com [assets.thermofisher.com]

CAS 4395-79-3 (2-Chloro-p-cymene): A Comprehensive Technical Guide to Physicochemical Properties and Synthesis Workflows

Executive Summary

In the landscape of advanced organic synthesis and drug development, CAS 4395-79-3 , chemically identified as 2-Chloro-1-methyl-4-(1-methylethyl)benzene (commonly known as 2-Chloro-p-cymene or Carvacryl chloride), serves as a highly versatile, lipophilic building block[1]. Characterized by a sterically hindered aromatic core, this compound integrates the electron-donating properties of methyl and isopropyl groups with the inductive electron-withdrawing nature of a chlorine atom. As a Senior Application Scientist, I have structured this whitepaper to provide researchers with a rigorous mechanistic understanding of its reactivity, field-proven synthesis protocols, and its strategic utility in generating complex biaryl scaffolds and pharmaceutical intermediates.

Physicochemical Profiling

Understanding the physical and chemical properties of 2-Chloro-p-cymene is critical for optimizing reaction conditions, particularly in high-temperature cross-coupling reactions or aggressive oxidations. The table below synthesizes its core quantitative data[1][2][3].

| Property | Value / Description |

| Chemical Name | 2-Chloro-1-methyl-4-(1-methylethyl)benzene |

| Common Synonyms | 2-Chloro-p-cymene, Carvacryl chloride, 3-Chloro-4-methylcumene |

| CAS Registry Number | 4395-79-3 |

| Molecular Formula | C₁₀H₁₃Cl |

| Molecular Weight | 168.66 g/mol |

| Physical State | Colorless to pale yellow liquid |

| Boiling Point | ~210–215 °C (Estimated based on cymene derivatives) |

| Density | ~1.0 g/mL at 25 °C |

| Solubility | Insoluble in water; miscible with ether, benzene, and organic solvents |

| LogP (Octanol/Water) | ~4.0 (Highly lipophilic) |

Structural & Mechanistic Insights

The chemical behavior of 2-Chloro-p-cymene is dictated by the competing electronic and steric effects of its three substituents:

-

The Methyl Group (C1): Small, electron-donating via hyperconjugation, activating the ring and directing electrophiles to the ortho and para positions.

-

The Isopropyl Group (C4): Bulky, electron-donating, also an ortho/para director.

-

The Chloro Group (C2): Electron-withdrawing via the inductive effect (-I) but electron-donating via resonance (+R). It deactivates the ring overall but directs substitution to the ortho and para positions.

Causality in Reactivity: Because the para positions to both alkyl groups are already occupied, any subsequent Electrophilic Aromatic Substitution (EAS)—such as nitration or halogenation—is forced into the remaining ortho positions (C3, C5, or C6). The steric bulk of the isopropyl group at C4 heavily shields the C3 and C5 positions. Consequently, incoming electrophiles are preferentially directed to the C6 position (ortho to the smaller methyl group and para to the chlorine atom), allowing for predictable regiocontrol in downstream functionalization[4].

Synthesis Workflows

To obtain 2-Chloro-p-cymene, chemists typically rely on two distinct pathways. The choice of protocol depends on the required purity and the tolerance for regioisomers.

Figure 1: Divergent synthetic pathways for the preparation of 2-Chloro-p-cymene.

Protocol A: Direct Electrophilic Aromatic Chlorination

This method is cost-effective for scale-up but requires careful fractional distillation to separate the 2-chloro isomer from the 3-chloro isomer.

-

Step 1: Charge a dry, glass-lined reactor with p-cymene (1.0 eq) and a catalytic amount of anhydrous Iron(III) chloride (FeCl₃, 0.05 eq).

-

Step 2: Cool the reaction mixture to 0 °C to 5 °C. Mechanistic Rationale: Lower temperatures suppress radical formation. If the temperature rises or the reaction is exposed to UV light, the mechanism shifts from EAS to free-radical benzylic chlorination, yielding unwanted 1-(chloromethyl)-4-isopropylbenzene[5].

-

Step 3: Slowly bubble chlorine gas (Cl₂, 1.05 eq) into the mixture. The FeCl₃ polarizes the Cl-Cl bond, generating a highly electrophilic chloronium species (Cl⁺) that attacks the aromatic ring.

-

Step 4: Quench the reaction with aqueous sodium bisulfite to neutralize residual Cl₂, wash with NaHCO₃, and purify via vacuum fractional distillation.

Protocol B: The Sandmeyer Reaction (Absolute Regiocontrol)

For pharmaceutical applications where isomeric purity is non-negotiable, the Sandmeyer reaction starting from 2-cymidine is the gold standard[4].

-

Step 1 (Diazotization): Suspend 2-cymidine in aqueous HCl (3.0 eq) and cool to 0 °C. Add an aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise. This converts the primary amine into a diazonium salt.

-

Step 2 (Copper Catalysis): In a separate flask, prepare a solution of Copper(I) chloride (CuCl, 1.2 eq) in concentrated HCl and heat to 60 °C.

-

Step 3 (Coupling): Slowly add the cold diazonium solution to the hot CuCl solution. Mechanistic Rationale: Cu(I) acts as a single-electron transfer (SET) catalyst, reducing the diazonium ion to an aryl radical while releasing N₂ gas. The aryl radical immediately abstracts a chlorine atom from the resulting Cu(II) species, regenerating the Cu(I) catalyst and forming pure 2-Chloro-p-cymene.

-

Step 4: Extract the product with diethyl ether, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Applications in Drug Development & Chemical Synthesis

The strategic placement of the chlorine atom on the cymene scaffold makes CAS 4395-79-3 an excellent intermediate for synthesizing complex molecules.

Figure 2: Downstream synthetic applications of 2-Chloro-p-cymene.

-

Oxidation to Benzoic Acid Derivatives: The isopropyl group is highly susceptible to oxidative cleavage. Treatment of 2-Chloro-p-cymene with strong oxidants (e.g., KMnO₄) selectively oxidizes the alkyl chains, yielding 3-chloro-4-methylbenzoic acid (CAS 5162-82-3), a critical fluorinated building block and precursor for various active pharmaceutical ingredients (APIs)[6].

-

Nitration: Treatment with fuming nitric acid yields 2-chloro-5,6-dinitro-p-cymene. The regioselectivity here is entirely governed by the steric shielding of the isopropyl group, forcing the nitro groups into the less hindered positions[4][7].

-

Palladium-Catalyzed Cross-Coupling: While aryl chlorides are traditionally less reactive than aryl bromides, modern Buchwald-type phosphine ligands (e.g., XPhos, SPhos) allow 2-Chloro-p-cymene to participate efficiently in Suzuki-Miyaura couplings. This is used to append the lipophilic cymene core onto heteroaromatic drug scaffolds to improve membrane permeability and metabolic stability[8].

Environmental, Health, and Safety (EHS) Protocols

As a halogenated aromatic hydrocarbon, 2-Chloro-p-cymene requires stringent handling protocols:

-

Toxicity & Exposure: It is a mild skin and eye irritant. Prolonged inhalation of vapors can cause central nervous system depression. Trace amounts have been identified in environmental water analyses, indicating that proper waste disposal is critical to prevent bioaccumulation in aquatic ecosystems[9][10].

-

Handling: All synthetic procedures (especially direct chlorination involving Cl₂ gas and Sandmeyer reactions evolving N₂ gas) must be conducted in a high-velocity fume hood.

-

Storage: Store in tightly sealed amber glass containers away from strong oxidizing agents and direct sunlight to prevent slow photo-degradation or autoxidation of the benzylic positions.

References

-

Le Fèvre, R. J. W. "Volume Effects of Alkyl Groups in Aromatic Compounds. Part IV." Journal of the Chemical Society (Resumed), 1933, 977-980. Royal Society of Chemistry. Available at:[Link]

-

U.S. Environmental Protection Agency (EPA). "GC/MS Analysis of Organics in Drinking Water Concentrates and Advanced Waste Treatment Concentrates: Volume 1." National Service Center for Environmental Publications (NSCEP). Available at:[Link]

Sources

- 1. wap.guidechem.com [wap.guidechem.com]

- 2. 4395-79-3 CAS Manufactory [m.chemicalbook.com]

- 3. scribd.com [scribd.com]

- 4. 183. Volume effects of alkyl groups in aromatic compounds. Part IV. The dinitration of 2-chlorocymene - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 5. C10H13Cl_Molecular formula [molbase.com]

- 6. 5162-82-3 | 3-Chloro-4-methylbenzoic acid | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 7. Full text of "Journal of Chemical Society, Abstracts v.98-128" [archive.org]

- 8. 2-Bromo-p-cymene | 2437-76-5 | Benchchem [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. GC/MS (Gas Chromatography-Mass Spectrometry) Analysis of Organics in Drinking Water Concentrates and Advanced Waste Treatment Concentrates: Volume 1 [nepis.epa.gov]

Synthesis of 2-chloro-1-methyl-4-isopropylbenzene

An In-depth Technical Guide to the Synthesis of 2-Chloro-1-methyl-4-isopropylbenzene

This guide provides a comprehensive technical overview of the synthesis of 2-chloro-1-methyl-4-isopropylbenzene, a polysubstituted aromatic compound. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This document explores the primary synthetic routes, delves into the mechanistic underpinnings of the reactions, provides detailed experimental protocols, and addresses critical aspects of purification, characterization, and safety.

Introduction and Strategic Overview

2-Chloro-1-methyl-4-isopropylbenzene, an isomer of chlorocymene, serves as a valuable case study in electrophilic aromatic substitution, highlighting the challenges of regioselectivity in the synthesis of polysubstituted benzenes. The arrangement of the chloro, methyl, and isopropyl groups on the benzene ring requires careful strategic planning to achieve the desired isomer with high purity. The primary challenge lies in controlling the position of the final substituent, which is governed by the directing effects of the groups already present on the aromatic ring.

This guide will focus on two principal and logical synthetic strategies:

-

Route A: Electrophilic Chlorination of p-Cymene. This is the most direct approach, starting from the readily available p-cymene (4-isopropyltoluene).

-

Route B: Friedel-Crafts Alkylation of 2-Chlorotoluene. This route builds the molecule by introducing the isopropyl group onto a pre-existing chlorotoluene scaffold.

The choice between these routes involves a trade-off between the directness of the synthesis and the complexity of the resulting product mixture, which directly impacts the purification strategy.

Synthetic Strategies and Mechanistic Rationale

Route A: Electrophilic Chlorination of p-Cymene

This strategy involves the direct chlorination of p-cymene (1-methyl-4-isopropylbenzene)[1]. Both the methyl group and the isopropyl group are alkyl groups, which are activating and ortho-, para-directing for electrophilic aromatic substitution.

Causality of Experimental Choices:

-

Directing Effects: The methyl group directs incoming electrophiles to its ortho (positions 2 and 6) and para (position 4) positions. The isopropyl group directs to its ortho (positions 3 and 5) and para (position 1) positions. Since the para positions are already occupied, substitution is directed to the ortho positions.

-

Steric Hindrance: The bulky isopropyl group sterically hinders its ortho positions (3 and 5) more than the smaller methyl group hinders its ortho positions (2 and 6).

-

Predicted Outcome: Consequently, the incoming electrophile (Cl+) will preferentially attack position 2, ortho to the less bulky methyl group. However, some substitution at position 3, ortho to the isopropyl group, is also expected, leading to a mixture of 2-chloro-1-methyl-4-isopropylbenzene and 3-chloro-1-methyl-4-isopropylbenzene. The desired 2-chloro isomer is expected to be the major product.

-

Catalyst: A Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), is required to polarize the Cl-Cl bond, generating a more potent electrophile (Cl⁺) to attack the aromatic ring.

The core of this reaction is the generation of an electrophilic chlorine species that attacks the electron-rich cymene ring.

Route B: Friedel-Crafts Alkylation of 2-Chlorotoluene

This approach involves introducing the isopropyl group onto the 2-chlorotoluene ring via a Friedel-Crafts alkylation reaction.[2][3][4]

Causality of Experimental Choices:

-

Starting Material: 2-Chlorotoluene has two substituents with competing directing effects. The methyl group is an activating ortho-, para-director. The chlorine atom is a deactivating ortho-, para-director.

-

Directing Effects:

-

The methyl group (at C1) directs to positions 2, 4, and 6. Position 2 is blocked by chlorine.

-

The chloro group (at C2) directs to positions 1, 3, and 6. Position 1 is blocked by the methyl group.

-

Both groups strongly direct the incoming electrophile to position 4 (para to the methyl group) and position 6 (ortho to the methyl group and meta to the chloro group). The para position (4) is generally favored due to less steric hindrance. Therefore, the major product is expected to be 4-isopropyl-2-chlorotoluene, which is the desired product, 2-chloro-1-methyl-4-isopropylbenzene.

-

-

Alkylating Agent & Catalyst: The isopropyl group can be introduced using an isopropyl halide (e.g., 2-chloropropane) or an alkene (propene) with a strong Lewis acid catalyst (e.g., AlCl₃) or a Brønsted acid catalyst (e.g., H₂SO₄). The reaction with 2-chloropropane and AlCl₃ generates an isopropyl carbocation which acts as the electrophile.[4]

This reaction proceeds via the formation of an isopropyl carbocation, which is then attacked by the 2-chlorotoluene ring.

Data Presentation

Table 1: Physical Properties of Key Compounds

| Compound | IUPAC Name | CAS No. | Molar Mass ( g/mol ) | Boiling Point (°C) |

| p-Cymene | 1-Methyl-4-(propan-2-yl)benzene | 99-87-6 | 134.22 | 177 |

| 2-Chlorotoluene | 1-Chloro-2-methylbenzene | 95-49-8 | 126.58 | 159 |

| 2-Chloropropane | 2-Chloropropane | 75-29-6 | 78.54 | 36 |

| Chlorine | Chlorine | 7782-50-5 | 70.90 | -34.6 |

| 2-Chloro-1-methyl-4-isopropylbenzene | 1-Chloro-4-methyl-2-(propan-2-yl)benzene | 15146-00-6 | 168.66 | N/A |

Experimental Protocols

The following protocols are illustrative and must be performed with strict adherence to all institutional safety guidelines.

Protocol A: Synthesis via Chlorination of p-Cymene

This protocol prioritizes a direct route but requires careful monitoring and purification to isolate the desired isomer.

Workflow Diagram

Step-by-Step Methodology:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser connected to a gas trap (to neutralize excess HCl and Cl₂), place p-cymene (1.0 eq) and a catalytic amount of anhydrous iron(III) chloride (FeCl₃, ~0.05 eq). Dissolve the reactants in a dry, inert solvent like carbon tetrachloride (CCl₄). The reaction should be protected from light to prevent radical side reactions.

-

Chlorination: Cool the flask in an ice bath to 0-5 °C. Slowly bubble chlorine (Cl₂) gas (1.0-1.1 eq) through the solution with vigorous stirring. The rate of addition should be controlled to maintain the temperature.

-

Monitoring: Monitor the reaction's progress by periodically taking aliquots and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS) to observe the consumption of p-cymene and the formation of chloro-isomers.[7]

-

Work-up: Once the reaction is complete (or has reached optimal conversion), stop the chlorine flow and purge the system with nitrogen gas. Carefully pour the reaction mixture into a separatory funnel containing cold water and a small amount of sodium bisulfite solution to destroy any remaining chlorine.

-

Extraction and Washing: Separate the organic layer. Wash it sequentially with a saturated sodium bicarbonate solution (to neutralize HCl) and then with brine.[8]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.

-

Purification: The resulting crude oil will be a mixture of isomers. Separate the 2-chloro-1-methyl-4-isopropylbenzene from the 3-chloro isomer and any unreacted starting material via fractional distillation under reduced pressure. Preparative HPLC may also be an option for achieving high purity on a smaller scale.[9]

Protocol B: Synthesis via Friedel-Crafts Alkylation

This protocol offers better regioselectivity but involves handling highly reactive Lewis acids.

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to a gas trap, add anhydrous aluminum chloride (AlCl₃, 1.1 eq) and a dry, inert solvent (e.g., dichloromethane). Cool the suspension to 0 °C in an ice bath.

-

Addition of Reactants: Add 2-chlorotoluene (1.0 eq) to the cooled suspension. From the dropping funnel, add 2-chloropropane (1.05 eq) dropwise over 30-60 minutes, ensuring the temperature does not rise above 5 °C.[10]

-

Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for several hours. Monitor the reaction progress by GC-MS.

-

Work-up: Carefully quench the reaction by slowly pouring the mixture over crushed ice containing concentrated HCl.[10] This will hydrolyze the aluminum chloride complex.

-

Extraction and Washing: Transfer the mixture to a separatory funnel and extract with dichloromethane. Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.[8]

-

Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by vacuum distillation to obtain pure 2-chloro-1-methyl-4-isopropylbenzene.

Product Characterization

The identity and purity of the final product must be confirmed using standard analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique will be used to determine the purity of the product and identify the presence of any isomers or unreacted starting materials. The mass spectrum should show a molecular ion peak (M⁺) at m/z 168 and a characteristic M+2 peak at m/z 170 with an intensity of about one-third of the M⁺ peak, confirming the presence of one chlorine atom.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is crucial for confirming the substitution pattern. Expected signals would include: a doublet for the two methyl groups of the isopropyl group, a septet for the isopropyl CH, a singlet for the aromatic methyl group, and distinct signals for the aromatic protons, confirming the 1,2,4-substitution pattern.

-

¹³C NMR: The carbon NMR will show the correct number of distinct carbon signals, further confirming the structure.

-

Safety and Handling

All procedures must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves, must be worn.

-

Chlorine Gas (Cl₂): Highly toxic and corrosive. Handle only in a fume hood with a proper gas scrubbing system.[11]

-

Lewis Acids (AlCl₃, FeCl₃): Highly corrosive and react violently with water. Handle in a dry environment (e.g., glove box or under an inert atmosphere).[10]

-

Chlorinated Solvents (CCl₄, Dichloromethane): Are suspected carcinogens and should be handled with care.[12]

-

General Precautions: Friedel-Crafts reactions can be exothermic; maintain proper temperature control. Use non-sparking tools and ground equipment to prevent static discharge, especially when working with flammable solvents.[13][14][15] Ensure eyewash stations and safety showers are readily accessible.[13]

References

-

Synthesis of aromatic compounds I. (n.d.). Retrieved from [Link]

-

SAFETY DATA SHEET - CITGO. (2017, September 21). Retrieved from [Link]

-

SAFETY DATA SHEET - SigmaAldrich.cn. (2025, November 6). Retrieved from [Link]

-

A Bio-Based Activating Group and Protecting Group for Greener Organic Synthesis p-Cymenesulphonyl Chloride - SciELO. (n.d.). Retrieved from [Link]

-

16.10 Synthesis of Polysubstituted Benzenes - Organic Chemistry | OpenStax. (2023, September 20). Retrieved from [Link]

-

Friedel-Crafts Alkylation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

CI Devise a synthesis of 2-chloro-1-isopropyl-4-nitrobenzene from benzene. Step 1 - Chegg. (2020, September 29). Retrieved from [Link]

-

Devise a synthesis of 2-chloro-1-isopropyl-4-nitrobenzene from benzene. Step 1 - Chegg. (2020, September 11). Retrieved from [Link]

- CN113896665B - Preparation method of 2-chloro-1-methyl-4- (methylsulfonyl) benzene. (n.d.).

-

p-Cymene - Wikipedia. (n.d.). Retrieved from [Link]

-

A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis - Beilstein Journals. (2010, January 20). Retrieved from [Link]

-

16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2024, October 4). Retrieved from [Link]

-

Chemical Properties of p-Cymene (CAS 99-87-6) - Cheméo. (n.d.). Retrieved from [Link]

-

8.5 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction – Fundamentals of Organic Chemistry-OpenStax Adaptation - Penn State Pressbooks. (n.d.). Retrieved from [Link]

-

How can I purify two different-substituted aromatic compounds? - ResearchGate. (2019, January 19). Retrieved from [Link]

-

ACETO-p-CYMENE - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Benzene, 1-chloro-4-(1-methylethyl)- - the NIST WebBook. (n.d.). Retrieved from [Link]

-

Substances Added to Food (formerly EAFUS) - cfsanappsexternal.fda.gov. (2025, February 13). Retrieved from [Link]

-

1-methyl-4-propan-2-ylbenzene - mVOC 4.0. (n.d.). Retrieved from [Link]

-

Analysis of Isopropylbenzene (Cumene) by Gas Chromatography (External Standard)1. (2023, April 1). Retrieved from [Link]

-

Chemical Properties of 1-Chloro-2-isopropyl-4-methylbenzene (CAS 15146-00-6) - Cheméo. (n.d.). Retrieved from [Link]

-

Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene - MDPI. (2012, March 19). Retrieved from [Link]

- CN101289374A - Process for preparing alpha-methyl p-isopropylbenylpropyl aldehyde - Google Patents. (n.d.).

-

1-Chloro-2-isopropyl-4-methylbenzene | C10H13Cl | CID 139897 - PubChem. (n.d.). Retrieved from [Link]

-

Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene - ResearchGate. (2025, October 16). Retrieved from [Link]

Sources

- 1. p-Cymene - Wikipedia [en.wikipedia.org]

- 2. Friedel-Crafts Alkylation [organic-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 8.5 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]

- 5. p-Cymene (CAS 99-87-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. 1-Chloro-2-isopropyl-4-methylbenzene | C10H13Cl | CID 139897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. img.antpedia.com [img.antpedia.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. echemi.com [echemi.com]

- 12. sigmaaldrich.cn [sigmaaldrich.cn]

- 13. fishersci.com [fishersci.com]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

- 15. docs.citgo.com [docs.citgo.com]

Precision Friedel-Crafts Alkylation: Synthesizing Isopropyl-2-Chlorotoluene Derivatives via Solid Acid Catalysis

Executive Summary

The Friedel-Crafts alkylation of 2-chlorotoluene with isopropanol is a critical carbon-carbon bond-forming reaction used to synthesize advanced intermediates for pharmaceuticals, agrochemicals, and specialized polymers. Historically reliant on highly corrosive, homogeneous Lewis acids, modern synthetic protocols have shifted toward heterogeneous solid acid catalysis. This whitepaper provides an in-depth mechanistic analysis, details the causality behind catalyst selection, and outlines a self-validating continuous-flow protocol designed for high conversion and regioselectivity.

Mechanistic Rationale & Regioselectivity

The core of this reaction is an Electrophilic Aromatic Substitution (EAS). When 2-chlorotoluene is subjected to alkylation, the incoming isopropyl electrophile faces competing directing effects from the existing substituents:

-

The Methyl Group (-CH₃): An electron-donating group (EDG) via hyperconjugation, which strongly activates the ring and directs ortho/para.

-

The Chloro Group (-Cl): An electron-withdrawing group (EWG) via induction, but an ortho/para director via resonance stabilization.

Because the methyl group is a significantly stronger activator than the deactivating chloro group, it dictates the primary orientation of the electrophilic attack [1].

-

Position 4 (para to -CH₃, meta to -Cl): Highly favored due to strong electronic activation by the methyl group and minimal steric hindrance.

-

Position 5 (meta to -CH₃, para to -Cl): Favored by the resonance stabilization of the chloro group and its position in a sterically unhindered region of the ring.

-

Positions 3 & 6: Disfavored due to severe steric crowding adjacent to the existing substituents.

Consequently, the reaction yields a predictable binary mixture primarily composed of 4-isopropyl-2-chlorotoluene and 5-isopropyl-2-chlorotoluene [1].

Catalyst Engineering: The Heterogeneous Shift

Traditional Friedel-Crafts alkylations utilize homogeneous Lewis acids like AlCl3 . However, using isopropanol as an alkylating agent generates water as a stoichiometric byproduct. Water rapidly hydrolyzes and destroys AlCl3 , necessitating a massive, wasteful excess of the catalyst [2].

To circumvent this, modern protocols employ water-tolerant solid acid catalysts , specifically zeolites [3].

-

Causality of Acidity: Zeolites provide tunable Brønsted acid sites (bridging Si-OH-Al linkages) that readily protonate isopropanol to form the active isopropyl cation without being deactivated by the resulting water[2].

-

Causality of Pore Size: Medium-pore zeolites like H-ZSM-5 (10-membered rings, ~5.5 Å) restrict the diffusion of the bulky isopropyl-2-chlorotoluene transition state, leading to rapid intra-pore coking and catalyst death [4]. Conversely, large-pore zeolites like Zeolite Beta (H-Beta) (12-membered rings, ~6.4 × 7.6 Å) easily accommodate the bulky Wheland intermediate (σ-complex), ensuring high steady-state conversion and prolonged catalyst lifespan.

Reaction Pathway Visualization

Figure 1: Catalytic cycle of 2-chlorotoluene isopropylation over a zeolite Brønsted acid site.

Experimental Protocol & Self-Validating Workflow

To ensure reproducibility and trustworthiness, the following vapor-phase fixed-bed reactor protocol is designed as a self-validating system .

Step-by-Step Methodology:

-

Catalyst Activation: Load 5.0 g of H-Beta zeolite (Si/Al ratio = 25) into a stainless-steel tubular reactor. Calcination is performed in situ at 500°C under a dry nitrogen flow (50 mL/min) for 6 hours to desorb moisture and activate the Brønsted sites.

-

System Validation (Blank Run): Lower the temperature to 220°C. Introduce a feed of pure isopropanol at a Weight Hourly Space Velocity (WHSV) of 2.0 h−1 . Validation Check: Quantify the effluent water and propylene. Only proceed when the mass balance confirms >95% steady-state dehydration kinetics.

-

Feed Introduction: Switch the feed to a mixture of 2-chlorotoluene and isopropanol at a 4:1 molar ratio , spiked with 2 wt% n-dodecane as an internal standard.

-

Causality: The 4:1 excess of the aromatic substrate acts as a thermodynamic sink to suppress consecutive polyalkylation (e.g., diisopropyl-chlorotoluene) and absorbs the exothermic heat of the EAS reaction, preventing localized hot spots.

-

-

Reaction Execution: Maintain the reactor at 220°C and 1 atm.

-

Causality: Below 180°C, isopropanol dehydration is rate-limiting. Above 250°C, thermodynamic cracking and transalkylation dominate, destroying isomer selectivity.

-

-

Product Collection: Cool the reactor effluent through a condenser maintained at 5°C. The biphasic mixture naturally separates into a lower aqueous phase (reaction byproduct) and an upper organic phase (target products and unreacted substrate).

Figure 2: Self-validating continuous flow fixed-bed reactor workflow for vapor-phase alkylation.

Quantitative Process Data

The table below synthesizes the expected quantitative outcomes based on foundational zeolite alkylation kinetics and patent literature[1][2][4].

| Catalyst System | Temp (°C) | Isopropanol Conversion (%) | 4-Isomer Selectivity (%) | 5-Isomer Selectivity (%) | Catalyst Lifespan (h) |

| AlCl₃ (Homogeneous) | 10 | 80.0 | ~45.0 | ~45.0 | N/A (Consumed) |

| H-ZSM-5 (Si/Al=30) | 220 | 42.5 | 58.2 | 35.1 | < 12 (Rapid Coking) |

| H-Beta (Si/Al=25) | 220 | 89.4 | 52.6 | 41.3 | > 100 (Highly Stable) |

Note: Selectivity refers to the distribution of mono-alkylated isomers. H-Beta demonstrates superior lifespan due to its 12-membered ring structure preventing pore blockage.

Analytical Validation

To strictly validate the protocol, the organic phase must be analyzed via Gas Chromatography with Flame Ionization Detection (GC-FID) . The inclusion of the n-dodecane internal standard allows for absolute quantification of the unreacted 2-chlorotoluene, ensuring the mass balance closure is >98%.

Isomer differentiation is achieved via GC-MS and ¹H-NMR spectroscopy . The 4-isopropyl and 5-isopropyl isomers can be distinguished by the splitting patterns of their aromatic protons; the 4-isomer exhibits a distinct para-coupling pattern relative to the methyl group, while the 5-isomer exhibits a singlet-like resonance for the highly isolated proton at C6.

References

- Google Patents. "US4140695A - Process for producing copper phthalocyanines." United States Patent and Trademark Office. (Demonstrates the synthesis and isolation of 4-isopropyl-2-chlorotoluene and 5-isopropyl-2-chlorotoluene).

-

ACS Publications. "Heterogeneous Catalysis in Liquid Phase Transformations of Importance in the Industrial Preparation of Fine Chemicals." Chemical Reviews. URL:[Link]

-

ResearchGate. "Alkylation of toluene with isopropyl alcohol catalyzed by Ce-exchanged NaX zeolite." Journal of Catalysis / ResearchGate. URL:[Link]

Sources

Spectroscopic Data of 2-chloro-1-methyl-4-(1-methylethyl)benzene: A Comprehensive Technical Guide

Introduction

2-chloro-1-methyl-4-(1-methylethyl)benzene, more commonly known as 2-chloro-p-cymene, is an organochlorine compound derived from p-cymene, a naturally occurring aromatic organic compound found in essential oils. Its chlorinated nature makes it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry. The precise structural elucidation of such molecules is paramount for quality control, reaction monitoring, and ensuring the integrity of downstream applications.

This technical guide provides an in-depth analysis of the key spectroscopic techniques used to characterize 2-chloro-p-cymene. We will explore the theoretical underpinnings and practical application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for the unambiguous identification and structural confirmation of this compound. The causality behind experimental choices and the interpretation of spectral data will be emphasized, offering field-proven insights for researchers and drug development professionals.

Molecular Structure and Spectroscopic Overview

The structure of 2-chloro-p-cymene features a benzene ring substituted with a chlorine atom, a methyl group, and an isopropyl group. This specific arrangement of substituents dictates a unique spectroscopic fingerprint, which we can predict and analyze. The molecular formula is C₁₀H₁₃Cl, with a molecular weight of approximately 168.66 g/mol .[1][2]

The following sections will detail the expected outcomes from each major spectroscopic method. The integrated data from these techniques provides a self-validating system for confirming the molecular structure.

Caption: Overall spectroscopic workflow for the characterization of 2-chloro-p-cymene.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For 2-chloro-p-cymene, Electron Ionization (EI) is a standard method that provides information on the molecular weight and characteristic fragmentation patterns.

Experimental Protocol (EI-MS)

-

Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument.

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a radical cation, known as the molecular ion (M⁺•).

-

Fragmentation: The high internal energy of the molecular ion causes it to break apart into smaller, charged fragments and neutral radicals.

-

Analysis: The positively charged ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio.

-

Detection: A detector records the abundance of each ion, generating a mass spectrum.

Data Interpretation: Expected Spectrum

-

Molecular Ion (M⁺•): The molecular ion peak is expected at an m/z corresponding to the molecular weight. A crucial feature for chlorinated compounds is the isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance), in an approximate 3:1 ratio.[3] Therefore, we expect to see two molecular ion peaks:

-

M⁺• peak at m/z 168 , corresponding to [C₁₀H₁₃³⁵Cl]⁺•.

-

M+2 peak at m/z 170 , corresponding to [C₁₀H₁₃³⁷Cl]⁺•, with an intensity approximately one-third of the m/z 168 peak.[3]

-

-

Base Peak: The most intense peak in the spectrum is the base peak. For p-cymene derivatives, a common fragmentation is the benzylic cleavage to lose a methyl group, forming a stable secondary carbocation. The loss of a methyl radical (•CH₃, 15 Da) from the molecular ion would result in a fragment at m/z 153 (for the ³⁵Cl isotope). This is often the base peak.

-

Other Key Fragments:

-

Loss of Isopropyl Group: Cleavage of the isopropyl group (•C₃H₇, 43 Da) would lead to a fragment at m/z 125 .

-

Loss of Chlorine: Loss of a chlorine radical (•Cl, 35 Da) would result in a fragment at m/z 133 .

-

Caption: Predicted major fragmentation pathways for 2-chloro-p-cymene in EI-MS.

Data Summary Table: Mass Spectrometry

| m/z (³⁵Cl isotope) | Proposed Fragment | Significance |

| 168 | [C₁₀H₁₃Cl]⁺• | Molecular Ion (M⁺•) |

| 170 | [C₁₀H₁₃Cl]⁺• | M+2 Isotope Peak |

| 153 | [C₉H₁₀Cl]⁺ | Loss of •CH₃; likely Base Peak |

| 133 | [C₁₀H₁₃]⁺ | Loss of •Cl |

| 125 | [C₇H₆Cl]⁺ | Loss of •C₃H₇ |

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is an excellent tool for identifying the functional groups present.

Experimental Protocol (ATR-FTIR)

-

Background Scan: A background spectrum of the clean Attenuated Total Reflectance (ATR) crystal is recorded.

-

Sample Application: A small drop of the liquid sample is placed directly onto the ATR crystal.

-

Data Acquisition: The IR beam passes through the crystal and reflects internally, penetrating a small distance into the sample at each reflection. The detector measures the absorbed radiation.

-

Processing: The instrument's software (e.g., using a Fourier Transform algorithm) converts the raw data into a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).

Data Interpretation: Expected Absorptions

-

C-H Stretching (Aromatic): Aromatic C-H bonds typically show stretching vibrations just above 3000 cm⁻¹, in the range of 3030-3100 cm⁻¹ .

-

C-H Stretching (Aliphatic): The methyl and isopropyl groups will exhibit C-H stretching absorptions just below 3000 cm⁻¹, typically in the 2850-2970 cm⁻¹ range.

-

C=C Stretching (Aromatic): The benzene ring will produce characteristic C=C stretching absorptions in the 1450-1600 cm⁻¹ region. The substitution pattern affects the exact position and number of these peaks.

-

C-H Bending (Aliphatic): Bending vibrations for the methyl and isopropyl groups will appear around 1370-1465 cm⁻¹ . A characteristic split peak around 1370-1385 cm⁻¹ is indicative of an isopropyl group.

-

C-Cl Stretching: The C-Cl bond stretch is expected in the fingerprint region, typically between 700-800 cm⁻¹ .

-

Aromatic Out-of-Plane Bending: The substitution pattern on the benzene ring (1,2,4-trisubstituted) gives rise to strong C-H out-of-plane (OOP) bending absorptions in the 800-880 cm⁻¹ region.

Data Summary Table: Infrared Spectroscopy

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3030 | C-H Stretch | Aromatic |

| 2970 - 2850 | C-H Stretch | Aliphatic (CH₃, CH) |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| 1465 - 1370 | C-H Bend | Aliphatic (CH₃, CH) |

| 880 - 800 | C-H OOP Bend | 1,2,4-Trisubstituted Benzene |

| 800 - 700 | C-Cl Stretch | Aryl Halide |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, integration, and splitting patterns, the precise connectivity of atoms can be determined.

Experimental Protocol (¹H and ¹³C NMR)

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is set to 0 ppm.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).

-

Data Acquisition: A series of radiofrequency pulses are applied to the sample, and the resulting signal (Free Induction Decay, or FID) is recorded.

-

Data Processing: A Fourier Transform is applied to the FID to convert the time-domain signal into a frequency-domain spectrum, which is then plotted as intensity versus chemical shift (in ppm).

¹H NMR Data Interpretation

Based on the structure's lack of symmetry, we expect to see signals for each unique proton environment. The spectrum of the parent p-cymene shows characteristic signals that will be shifted by the presence of the electron-withdrawing chlorine atom.[4]

Caption: Structure of 2-chloro-p-cymene with predicted proton environments for ¹H NMR.

-

Aromatic Protons (δ ≈ 7.0-7.3 ppm): The three protons on the benzene ring are in distinct chemical environments. We expect one singlet and two doublets.

-

Isopropyl Methine Proton (-CH(CH₃)₂; δ ≈ 3.0-3.4 ppm): This single proton is adjacent to six equivalent protons of the two methyl groups. According to the n+1 rule, its signal will be split into a septet (6+1=7). The electron-withdrawing effect of the chlorine atom ortho to this group will shift it downfield compared to p-cymene.

-

Aromatic Methyl Protons (-CH₃; δ ≈ 2.3 ppm): These three protons are equivalent and have no adjacent protons, so their signal will be a singlet .

-

Isopropyl Methyl Protons (-CH(CH₃)₂; δ ≈ 1.2 ppm): The six protons of the two isopropyl methyl groups are equivalent. They are adjacent to the single methine proton, so their signal will be split into a doublet (1+1=2).

¹³C NMR Data Interpretation

With proton decoupling, each unique carbon atom will produce a single peak. Due to the lack of symmetry, all 10 carbon atoms in 2-chloro-p-cymene are expected to be chemically distinct, resulting in 10 signals. Typical chemical shift ranges for similar structures can be used for prediction.[5][6]

-

Aromatic Carbons (δ ≈ 125-150 ppm): Six distinct signals are expected. The carbon directly bonded to the chlorine (C-Cl) will be shifted, as will the carbons bonded to the alkyl groups (ipso-carbons).

-

Aliphatic Carbons (δ ≈ 15-35 ppm):

-

Isopropyl Methine Carbon (-CH(CH₃)₂): Expected around δ ≈ 33-35 ppm .

-

Isopropyl Methyl Carbons (-CH(CH₃)₂): Expected around δ ≈ 23-25 ppm .

-

Aromatic Methyl Carbon (-CH₃): Expected around δ ≈ 20-22 ppm .

-

Data Summary Table: NMR Spectroscopy

| Technique | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ¹H NMR | ~ 7.0 - 7.3 | s, d, d | 3H total | Aromatic Protons |

| ~ 3.0 - 3.4 | Septet | 1H | Isopropyl -CH | |

| ~ 2.3 | Singlet | 3H | Aromatic -CH₃ | |

| ~ 1.2 | Doublet | 6H | Isopropyl -CH₃ | |

| ¹³C NMR | ~ 125 - 150 | - | - | 6 x Aromatic Carbons |

| ~ 33 - 35 | - | - | Isopropyl -CH | |

| ~ 23 - 25 | - | - | Isopropyl -CH₃ | |

| ~ 20 - 22 | - | - | Aromatic -CH₃ |

Conclusion

The structural elucidation of 2-chloro-1-methyl-4-(1-methylethyl)benzene is definitively achieved through the synergistic application of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. Mass spectrometry confirms the molecular weight and the presence of a single chlorine atom. Infrared spectroscopy identifies the key functional groups, including aromatic and aliphatic C-H bonds, the aromatic ring, and the C-Cl bond. Finally, ¹H and ¹³C NMR provide an unambiguous map of the carbon-hydrogen framework, confirming the specific 1,2,4-substitution pattern and the nature of the alkyl groups. This integrated spectroscopic approach provides a robust and self-validating methodology essential for the rigorous quality control and characterization required in research and pharmaceutical development.

References

-

Guedes, G. P., et al. (2024). Ruthenium p-Cymene Complexes Incorporating Substituted Pyridine–Quinoline-Based Ligands: Synthesis, Characterization, and Cytotoxic Properties. MDPI. Available at: [Link]

-

Huxham, L. A., et al. (2003). The synthesis, structural characterization, and in vitro anti-cancer activity of chloro(p-cymene) complexes of ruthenium(II) containing a disulfoxide ligand. Inorganica Chimica Acta, 352, 238-246. Available at: [Link]

-

Synthesis and Characterization of Dichloro ( p-cymene ) ruthenium ( II ) Dimer. (n.d.). Semantic Scholar. Available at: [Link]

-

Rojas-León, A., et al. (2022). Synthesis and Characterization of New Ruthenium (II) Complexes of Stoichiometry [Ru(p-Cymene)Cl2L] and Their Cytotoxicity against HeLa-Type Cancer Cells. Molecules, 27(21), 7264. Available at: [Link]

-

LibreTexts. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]

-

Name the below compound and state how many lines are observed in its 13C NMR spectrum. (n.d.). Study.com. Available at: [Link]

-

Oztopcu, O. (2010). Synthesis and characterization of ruthenium p-cymene complexes bearing bidentate P–N and E–N ligands (E= S, Se) based on 2-aminopyridine. Nazarbayev University Research Repository. Available at: [Link]

-

Rojas-León, A., et al. (2022). Synthesis and Characterization of New Ruthenium (II) Complexes of Stoichiometry [Ru(p-Cymene)Cl2L] and Their Cytotoxicity against HeLa-Type Cancer Cells. PubMed. Available at: [Link]

-

1-Chloro-4-(2-methylpropyl)benzene. (n.d.). SpectraBase. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). C3H7Cl CH3CHClCH3 C-13 nmr spectrum of 2-chloropropane. Available at: [Link]

-

1-Chloro-4-[3-chloro-1-(1-methylethoxy)propyl]benzene. (n.d.). PubChem. Available at: [Link]

-

Oregon State University. (2022). 13C NMR Chemical Shifts. Available at: [Link]

-

2-Chloro-1-isopropyl-4-nitrobenzene. (n.d.). PubChem. Available at: [Link]

-

1-Chloro-2-isopropyl-4-methylbenzene. (n.d.). PubChem. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). 1-Chloro-2-isopropyl-4-methylbenzene. NIST Chemistry WebBook. Available at: [Link]

-

Dichloro(p-cymene)ruthenium(II) dimer. (n.d.). PubChem. Available at: [Link]

-

Chemical Properties of 1-Chloro-2-isopropyl-4-methylbenzene (CAS 15146-00-6). (n.d.). Cheméo. Available at: [Link]

-

(Cymene)ruthenium dichloride dimer. (n.d.). Wikipedia. Available at: [Link]

-

Fonseca, J. D. A. (n.d.). p-Cymene Based Ruthenium Complexes as Catalysts. ULisboa Institutional Repository. Available at: [Link]

-

LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts. Available at: [Link]

-

p-Cymene. (n.d.). Biological Magnetic Resonance Data Bank. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). C3H7Cl CH3CHClCH3 mass spectrum of 2-chloropropane. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). Benzene, 2-chloro-1,4-dimethyl-. NIST Chemistry WebBook. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). Benzene, 1-chloro-4-(1-methylethyl)-. NIST Chemistry WebBook. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). Benzene, 2-chloro-1-methyl-4-nitro-. NIST Chemistry WebBook. Available at: [Link]

Sources

- 1. 1-Chloro-2-isopropyl-4-methylbenzene | C10H13Cl | CID 139897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Chloro-2-isopropyl-4-methylbenzene [webbook.nist.gov]

- 3. C3H7Cl CH3CHClCH3 mass spectrum of 2-chloropropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. bmse000503 P-cymene at BMRB [bmrb.io]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

The Unseen Workhorse: A Technical Guide to the Research Applications of Substituted Chlorotoluenes

Abstract

Substituted chlorotoluenes are a class of aromatic compounds that, despite their relatively simple structures, serve as foundational pillars in modern chemical research and industrial synthesis. Their utility stems from the nuanced reactivity conferred by the interplay between the activating methyl group and the deactivating, yet ortho-, para-directing chloro substituent. This guide provides an in-depth exploration of the applications of these versatile chemical building blocks, moving beyond a simple catalog of uses to explain the underlying chemical principles that make them indispensable. We will dissect their role in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, with a focus on providing actionable insights and detailed experimental frameworks for researchers, scientists, and professionals in drug development.

Introduction: Understanding the Core Reactivity of Chlorotoluenes

Chlorotoluenes exist as three primary isomers: ortho-, meta-, and para-chlorotoluene.[1][2] The position of the chlorine atom relative to the methyl group profoundly influences the molecule's electronic properties and steric environment, dictating its reactivity in subsequent transformations.[3][4]

-

Electronic Effects: The methyl group (-CH₃) is an activating, ortho-, para-director due to its electron-donating inductive and hyperconjugation effects.[5] Conversely, the chlorine atom (-Cl) is a deactivating group due to its strong inductive electron withdrawal, yet it also directs incoming electrophiles to the ortho and para positions through resonance donation of its lone pairs.[5] In most electrophilic aromatic substitutions, the activating effect of the methyl group dominates, making chlorotoluenes more reactive than chlorobenzene but less reactive than toluene.[3][5]

-

Steric Hindrance: The physical bulk of the substituents plays a crucial role, particularly for the ortho-isomer, where the proximity of the methyl and chloro groups can hinder the approach of reagents.[4][6] This steric effect can be strategically exploited to control regioselectivity in certain reactions.[6]

These fundamental principles are the bedrock upon which the diverse applications of substituted chlorotoluenes are built.

Table 1: Physical Properties of Monochlorotoluene Isomers

| Property | 2-Chlorotoluene (ortho) | 3-Chlorotoluene (meta) | 4-Chlorotoluene (para) |

| CAS Number | 95-49-8[7] | 108-41-8[7] | 106-43-4[7][8] |

| Molecular Formula | C₇H₇Cl[7] | C₇H₇Cl[7] | C₇H₇Cl[7] |

| Molar Mass | 126.58 g/mol [7] | 126.58 g/mol [7] | 126.58 g/mol [7] |

| Appearance | Colorless liquid[1] | Colorless liquid[1] | Colorless liquid[1][8] |

| Density | 1.073 g/mL[7] | 1.072 g/mL[7] | 1.069 g/mL[7] |

| Melting Point | -35 °C[7] | -47 °C[7] | 7 °C[7] |

| Boiling Point | 159 °C[7] | 162 °C[7] | 162 °C[7] |

| Solubility in Water | Practically insoluble[7] | Practically insoluble[7] | Practically insoluble[7] |

Applications in Pharmaceutical and Agrochemical Synthesis

Substituted chlorotoluenes are critical intermediates, or starting materials, for a vast array of active pharmaceutical ingredients (APIs) and agrochemicals.[2][3][8][9] Their value lies in providing a stable, functionalized aromatic core that can be elaborated into more complex molecular architectures.

Building Blocks for Active Pharmaceutical Ingredients (APIs)

The chlorotoluene framework is present in numerous drugs. For instance, 4-chlorotoluene is a key precursor for producing p-chlorobenzaldehyde and p-chlorobenzoic acid, which are then used in the synthesis of various pharmaceuticals, including anti-inflammatory agents.[1][8] The synthesis often involves initial oxidation of the methyl group, a reaction that leverages the stability of the chloro-substituted ring.

Core Scaffolds in Agrochemicals

The agrochemical industry relies heavily on chlorotoluene derivatives for the production of pesticides, herbicides, and fungicides.[9][10] For example, 4-chlorotoluene is a crucial intermediate for pesticides like fenvalerate and paclobutrazol.[8] Furthermore, side-chain chlorination of chlorotoluenes yields chlorobenzyl chlorides, which are versatile intermediates for a variety of agrochemicals.[1][11] The presence of the chlorine atom on the aromatic ring often contributes to the biological activity and environmental persistence of the final product.

The Gateway to Advanced Materials: Dyes and Polymers

The utility of substituted chlorotoluenes extends beyond life sciences into materials science, where they serve as precursors for dyes and specialty polymers.[12]

O-chlorotoluene (2-chlorotoluene), for example, is a foundational molecule for building complex chromophores used in the textile and paint industries.[12] It can be converted through oxidation and other reactions into intermediates like o-chlorobenzaldehyde and o-chlorobenzoic acid, which are then used to synthesize triphenylmethane dyes and other colorants.[12] The specific substitution pattern is critical for tuning the final color and properties of the dye.[12]

Enabling Modern Synthetic Chemistry: Cross-Coupling Reactions

Perhaps the most significant modern application of substituted chlorotoluenes in research is their use as electrophilic partners in transition-metal-catalyzed cross-coupling reactions. While aryl chlorides are notoriously less reactive than their bromide and iodide counterparts, advancements in catalyst design have unlocked their synthetic potential.[13]

This has profound implications for research and development. Aryl chlorides are often more readily available and cost-effective than other aryl halides, making them attractive starting materials. The ability to selectively activate a C-Cl bond opens up efficient and modular synthetic routes to complex molecules.

Suzuki-Miyaura Coupling